4-Phenoxypyrrolo[1,2-a]quinoxaline
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Overview
Description
4-Phenoxypyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by a fused tricyclic structure consisting of a pyrrole ring, a quinoxaline ring, and a phenoxy group attached at the fourth position. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxypyrrolo[1,2-a]quinoxaline typically involves the intramolecular cyclization of functionalized pyrroles. One common method includes the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by visible light irradiation in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with aldehydes in an aqueous medium using an ionic liquid as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis of this compound can be achieved through optimized reaction conditions and the use of efficient catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxypyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrroloquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted pyrroloquinoxaline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown significant antiparasitic, antifungal, and antibacterial activities.
Medicine: It is investigated for its potential as an analgesic, antileukemic, and tuberculostatic agent.
Industry: The compound is used in the development of fluorescent probes and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Phenoxypyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Phenoxypyrrolo[1,2-a]quinoxaline can be compared with other similar compounds such as:
Pyrrolo[1,2-a]quinolines: These compounds share a similar tricyclic structure but differ in the substitution pattern and biological activities.
Imidazo[1,5-a]quinoxalines: These compounds have an imidazole ring fused with the quinoxaline ring, leading to different chemical properties and applications.
Uniqueness: The presence of the phenoxy group at the fourth position of the pyrroloquinoxaline ring system imparts unique chemical and biological properties to this compound, distinguishing it from other related compounds .
Properties
IUPAC Name |
4-phenoxypyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-2-7-13(8-3-1)20-17-16-11-6-12-19(16)15-10-5-4-9-14(15)18-17/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXCMRKISHSDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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